molecular formula C17H16N2O3 B1386885 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid CAS No. 1170824-65-3

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Cat. No.: B1386885
CAS No.: 1170824-65-3
M. Wt: 296.32 g/mol
InChI Key: ROVQZHMRCHXYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is extensively used in drug discovery, organic synthesis, and material science due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is favored due to its mild and functional group-tolerant conditions . The process involves the use of boron reagents, which are stable, readily prepared, and environmentally benign .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is extensively used in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Industry: The compound is used in the development of new materials and in various industrial processes

Mechanism of Action

The mechanism by which 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclobutylcarbonyl derivatives: These compounds contain the cyclobutylcarbonyl group, which imparts unique characteristics to the molecule.

Uniqueness

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid stands out due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-[3-(cyclobutanecarbonylamino)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(11-3-1-4-11)19-15-6-2-5-12(8-15)13-7-14(17(21)22)10-18-9-13/h2,5-11H,1,3-4H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQZHMRCHXYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Reactant of Route 5
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Reactant of Route 6
Reactant of Route 6
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.